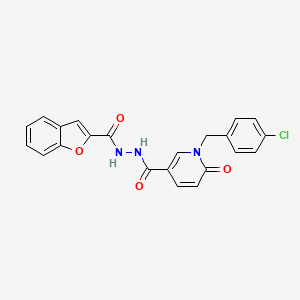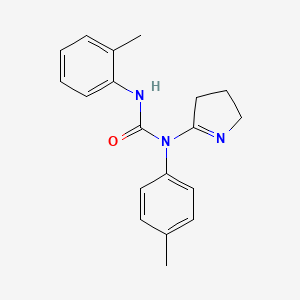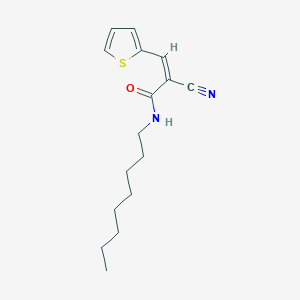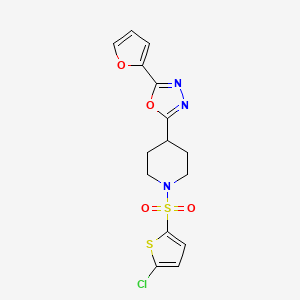
N-(3-(6-ethoxypyridazin-3-yl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(6-ethoxypyridazin-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C13H15N3O3S and its molecular weight is 293.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biocatalytic Synthesis A study by Patel et al. (1993) explored the microbial reduction of a related methanesulfonamide compound, demonstrating the potential of microbial cultures for the biocatalytic synthesis of chiral intermediates. This process yielded a high optical purity compound, suggesting applications in synthesizing beta-receptor antagonists like d-sotalol. This approach highlights the relevance of methanesulfonamides in producing medically significant molecules through stereoselective microbial reduction (Patel, Ramesh N., et al., 1993).
Crystal Structure Analysis Dey et al. (2015) analyzed the crystal structures of three nimesulidetriazole derivatives, including a methanesulfonamide variant. Their work focused on understanding the intermolecular interactions and supramolecular assembly, contributing to the knowledge on how substitution affects molecular architecture. This research could be relevant for designing new drugs with improved efficacy and stability (Dey, Tanusri, et al., 2015).
Electrophysiologic and Inotropic Actions A study on the cardiac electrophysiologic and inotropic actions of methanesulfonanilide class III antiarrhythmic agents in dogs by Wallace et al. (1991) provides insight into the therapeutic potential of these compounds. The research suggests that methanesulfonamides could augment cardiac contractility besides prolonging ventricular refractoriness, indicating a promising application in treating arrhythmias (Wallace, A., et al., 1991).
Synthesis of Heterocyclic Compounds Rozentsveig et al. (2013) developed a one-pot synthesis method for (imidazo[1,2-a]pyridin-3-yl)sulfonamides and (imidazo[2,1-b]thiazol-5-yl)sulfonamides using N-(2,2-dichloro-2-phenylethylidene)arensulfonamides. This method emphasizes the versatility of methanesulfonamides in synthesizing complex heterocyclic compounds, potentially useful in pharmaceuticals and materials science (Rozentsveig, I., et al., 2013).
Low-Temperature Battery Performance Enhancement Lin et al. (2019) investigated the use of phenyl methanesulfonate as an electrolyte additive to improve the performance of LiNi0.5Co0.2Mn0.3O2/graphite cells at low temperatures. The additive helped reduce the cell impedance and enhance capacity retention, demonstrating the utility of methanesulfonamide derivatives in improving lithium-ion battery performance under challenging conditions (Lin, Yicun, et al., 2019).
Propriétés
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-3-19-13-8-7-12(14-15-13)10-5-4-6-11(9-10)16-20(2,17)18/h4-9,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQOVRWRWDYGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2751286.png)
![(Z)-3-[(3E)-3-Benzylidene-2-morpholin-4-ylcyclopenten-1-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2751287.png)

![Ethyl 4-[(1-methylpyrazol-3-yl)amino]benzoate](/img/structure/B2751290.png)
![3-(2-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2751291.png)


![[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B2751295.png)
![2-Chloro-N-[1-(1-cyclopropylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2751299.png)





